molecular formula C6H10BNO3S B13918658 (2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid

(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid

Cat. No.: B13918658
M. Wt: 187.03 g/mol
InChI Key: FXMJGZFPBRLWAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors to form the thiazole ring, followed by borylation reactions to introduce the boronic acid functionality .

Industrial Production Methods

Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are typically prepared by dehydrating boric acid with alcohols. The resulting borate esters can then be converted to boronic acids through hydrolysis .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which can enhance its solubility and reactivity. This makes it particularly useful in certain synthetic and biological applications where other boronic acids may not be as effective .

Properties

Molecular Formula

C6H10BNO3S

Molecular Weight

187.03 g/mol

IUPAC Name

[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]boronic acid

InChI

InChI=1S/C6H10BNO3S/c1-6(2,9)5-8-4(3-12-5)7(10)11/h3,9-11H,1-2H3

InChI Key

FXMJGZFPBRLWAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=N1)C(C)(C)O)(O)O

Origin of Product

United States

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